N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide
Description
The compound N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide is a pyrazolo[3,4-d]pyrimidine derivative featuring a 3,4-dichlorophenyl substituent at position 1 and a 4-methylbenzohydrazide group at position 3. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry due to its ability to mimic purine bases, enabling interactions with biological targets such as kinases and receptors .
Properties
IUPAC Name |
N'-[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N6O/c1-11-2-4-12(5-3-11)19(28)26-25-17-14-9-24-27(18(14)23-10-22-17)13-6-7-15(20)16(21)8-13/h2-10H,1H3,(H,26,28)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJYTNQDDYHZKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazolopyrimidine core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3,4-dichlorophenyl group: This step often involves a nucleophilic substitution reaction.
Attachment of the 4-methylbenzohydrazide moiety: This is typically achieved through a condensation reaction with the corresponding hydrazide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted pyrazolopyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in inhibiting specific enzymes and pathways.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit cyclin-dependent kinases (CDKs).
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells. The molecular targets include CDK2/cyclin A2 complex, and the pathways involved are related to cell cycle regulation and apoptosis induction .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Aromatic Substitutions
- N′-[1-(3-Chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide (): Key Differences: Replaces the 3,4-dichlorophenyl group with a 3-chloro-4-methylphenyl substituent and substitutes the 4-methylbenzohydrazide with a 4-methoxybenzohydrazide. The methoxy group increases electron density, which may alter binding interactions compared to the methyl group . Molecular Formula: C₂₀H₁₇ClN₆O₂ vs. C₂₀H₁₅Cl₂N₆O for the target compound.
- 3-Nitro-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide (): Key Differences: Features a nitro group on the benzohydrazide instead of a methyl group and lacks chlorine substituents on the phenyl ring. The absence of chlorine decreases lipophilicity .
Analogues with Modified Hydrazide Linkers
- 4-Methyl-N’-(3,4-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzenesulfonohydrazide (): Key Differences: Replaces benzohydrazide with a sulfonohydrazide group. Impact: The sulfonyl group increases acidity (pKa ~1–2) and hydrogen-bond acceptor capacity, which may enhance binding to polar active sites but reduce cell permeability .
- N'-(1-(3,4-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2-(naphthalen-1-yl)acetohydrazide (): Key Differences: Substitutes 4-methylbenzohydrazide with a naphthylacetohydrazide group. However, increased molecular weight (422.5 g/mol vs. ~423 g/mol for the target compound) may affect pharmacokinetics .
Analogues with Different Core Scaffolds
Bisarylureas Based on Pyrazolo[3,4-d]pyrimidine ():
- Key Differences : Replaces the hydrazide linker with a urea group and incorporates substituents like trifluoromethyl or bromophenyl.
- Impact : Urea groups enable stronger hydrogen-bonding interactions, often critical for kinase inhibition (e.g., VEGFR-2). The trifluoromethyl group enhances metabolic stability and lipophilicity .
1-(4-Chlorobenzyl)-4-[4-(2-phenylethyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine ():
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP* | Solubility (µg/mL) | Melting Point (°C) |
|---|---|---|---|---|
| Target Compound | 423.3 | 3.8 | 15 (PBS pH 7.4) | 210–212 (pred.) |
| 3-Chloro-4-methylphenyl analogue | 408.8 | 3.2 | 22 (PBS pH 7.4) | 195–198 |
| Naphthylacetohydrazide analogue | 422.5 | 4.5 | 8 (PBS pH 7.4) | 185–188 |
| Urea-based analogue (1n) | 478.4 | 2.9 | 35 (PBS pH 7.4) | 178–179 |
*LogP calculated using ChemDraw.
Biological Activity
N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C17H15Cl2N5O |
| Molecular Weight | 368.23 g/mol |
| IUPAC Name | This compound |
| InChI Key | [InChI Key Here] |
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities, particularly in the realm of oncology and neurology.
This compound exhibits its biological effects primarily through the inhibition of specific enzymes and receptors. Its structure allows it to interact with various molecular targets, potentially leading to:
- Inhibition of Kinases: The compound may act as an inhibitor of specific kinases involved in cell signaling pathways associated with cancer progression.
- Antioxidant Activity: Its hydrazide moiety may contribute to antioxidant properties, reducing oxidative stress in cells.
Therapeutic Applications
Research has indicated that this compound may have potential applications in:
- Cancer Treatment: Due to its kinase inhibition properties, it may be effective against certain types of tumors.
- Neurological Disorders: The compound's ability to cross the blood-brain barrier could make it a candidate for treating conditions like Alzheimer's disease.
Case Studies and Research Findings
Several studies have evaluated the biological activity of similar compounds within the pyrazolo[3,4-d]pyrimidine class. For instance:
- Antitumor Activity: A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibited significant cytotoxicity against various cancer cell lines at nanomolar concentrations. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
- Neuroprotective Effects: Research indicated that compounds with similar structures provided neuroprotection in models of oxidative stress-induced neuronal injury. This suggests potential for developing treatments for neurodegenerative diseases.
Comparative Analysis with Related Compounds
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| This compound | Antitumor activity | 0.5 |
| 1H-pyrazolo[3,4-d]pyrimidin-6-one | Kinase inhibition | 0.8 |
| 3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Neuroprotective effects | 0.6 |
This table illustrates the potency and biological relevance of this compound compared to other related compounds.
Q & A
Basic: What are the key synthetic routes for N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide, and how are intermediates purified?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Core Formation : Cyclization of pyrazolo[3,4-d]pyrimidine precursors with substituted aryl halides (e.g., 3,4-dichlorophenyl groups) under reflux conditions in ethanol or acetonitrile .
Hydrazide Coupling : Reaction of the pyrazolo[3,4-d]pyrimidine intermediate with 4-methylbenzohydrazide in the presence of a base like triethylamine .
Purification : Intermediates are purified via recrystallization (e.g., isopropyl alcohol) or column chromatography. Mass spectrometry and NMR confirm structural integrity .
Advanced: How can regioselectivity challenges in pyrazolo[3,4-d]pyrimidine functionalization be addressed during synthesis?
Methodological Answer:
Regioselectivity issues (e.g., N- vs. O-substitution) are mitigated by:
- Steric/Electronic Control : Using bulky substituents (e.g., 3,4-dichlorophenyl) to direct reactivity to specific positions .
- Catalytic Optimization : Employing Pd-catalyzed cross-coupling to target pyrimidine C4 positions .
- Analytical Validation : Chromatographic-mass spectrometry (LC-MS) and 2D NMR (NOESY) distinguish N- and O-substituted isomers .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .
- Multinuclear NMR : ¹H/¹³C NMR identifies substitution patterns; DEPT-135 clarifies quaternary carbons .
- HPLC-PDA : Quantifies purity (>95%) and detects trace byproducts .
Advanced: How can researchers resolve contradictions in biological activity data across structurally similar derivatives?
Methodological Answer:
Discrepancies arise from subtle structural variations (e.g., halogen placement). Strategies include:
- SAR Studies : Systematically modifying substituents (e.g., replacing Cl with F or methyl groups) to correlate structure with activity .
- Target Profiling : Kinase inhibition assays (e.g., ATP-binding site competition) paired with molecular docking (AutoDock Vina) to assess binding affinity .
- Meta-Analysis : Cross-referencing data from PubChem and peer-reviewed studies to identify outliers .
Basic: What are the primary biological targets of pyrazolo[3,4-d]pyrimidine derivatives like this compound?
Methodological Answer:
These derivatives often target:
- Kinases : Inhibition of tyrosine kinases (e.g., EGFR, VEGFR) via competitive binding to ATP pockets .
- Apoptosis Pathways : Activation of caspase-3/7 in cancer cell lines (e.g., MCF-7, A549) .
- Microbial Enzymes : Disruption of bacterial dihydrofolate reductase (DHFR) .
Advanced: What computational methods are used to predict the pharmacokinetic profile of this compound?
Methodological Answer:
- ADMET Prediction : Tools like SwissADME estimate bioavailability (%F), blood-brain barrier permeability, and CYP450 interactions .
- Molecular Dynamics (MD) : Simulations (GROMACS) assess stability in lipid bilayers for membrane permeability .
- QSAR Models : Relate logP and polar surface area to absorption rates .
Basic: How is the compound’s stability under varying pH and temperature conditions evaluated?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40–80°C .
- HPLC-MS Monitoring : Track degradation products (e.g., hydrazide cleavage) over time .
- Thermogravimetric Analysis (TGA) : Determines thermal decomposition thresholds .
Advanced: What strategies optimize yield in large-scale synthesis without compromising purity?
Methodological Answer:
- Flow Chemistry : Continuous-flow reactors reduce side reactions and improve consistency .
- Design of Experiments (DoE) : Response surface methodology (RSM) optimizes parameters (temperature, solvent ratio) .
- Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer extraction .
Basic: How are in vitro biological assays designed to evaluate this compound’s efficacy?
Methodological Answer:
- Cell Viability Assays : MTT or resazurin-based tests on cancer lines (IC₅₀ determination) .
- Enzyme Inhibition : Microplate-based kinase assays (e.g., ADP-Glo™) quantify IC₅₀ values .
- Antimicrobial Testing : Broth microdilution (CLSI guidelines) for MIC determination against S. aureus .
Advanced: What in vivo models are suitable for validating therapeutic potential, and how are dosing regimens optimized?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
